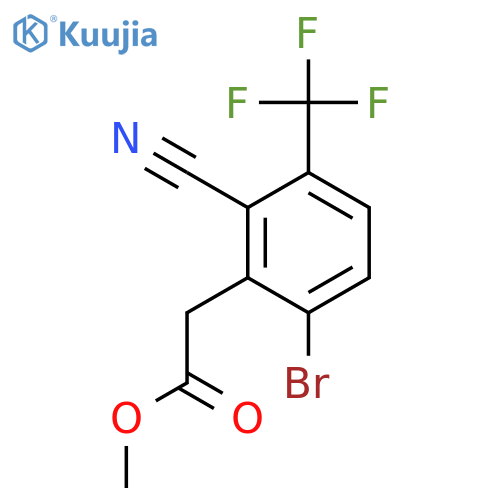

Cas no 1805937-91-0 (Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate)

1805937-91-0 structure

商品名:Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate

CAS番号:1805937-91-0

MF:C11H7BrF3NO2

メガワット:322.077992677689

CID:4976890

Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate

- methyl 2-[6-bromo-2-cyano-3-(trifluoromethyl)phenyl]acetate

-

- インチ: 1S/C11H7BrF3NO2/c1-18-10(17)4-6-7(5-16)8(11(13,14)15)2-3-9(6)12/h2-3H,4H2,1H3

- InChIKey: SEAWRLNIRKOKKW-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(F)(F)F)C(C#N)=C1CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 363

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 50.1

Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013017220-1g |

Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate |

1805937-91-0 | 97% | 1g |

1,460.20 USD | 2021-06-25 |

Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1805937-91-0 (Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量